5-(4-chlorophenyl)-1-hydroxy-2(1H)-pyrazinone

Description

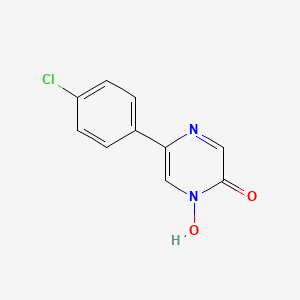

5-(4-Chlorophenyl)-1-hydroxy-2(1H)-pyrazinone is a substituted pyrazinone derivative characterized by a hydroxyl group at position 1 and a 4-chlorophenyl substituent at position 5 of the pyrazinone core. Pyrazinones are nitrogen-containing heterocycles with diverse pharmacological and chemical applications, including roles as protease inhibitors, antiviral agents, and catalysts in organic synthesis .

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-1-hydroxypyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-8-3-1-7(2-4-8)9-6-13(15)10(14)5-12-9/h1-6,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMJPHHAVBJDQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN(C(=O)C=N2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-hydroxy-2(1H)-pyrazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 4-chlorobenzoyl chloride with hydrazine to form 4-chlorophenylhydrazine. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base to yield the desired pyrazinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-hydroxy-2(1H)-pyrazinone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The pyrazinone ring can be reduced under specific conditions.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 5-(4-chlorophenyl)-2-pyrazinone.

Reduction: Formation of 5-(4-chlorophenyl)-1-hydroxy-2,3-dihydro-1H-pyrazinone.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiviral activities.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-hydroxy-2(1H)-pyrazinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazinones

Structural and Pharmacological Comparisons

- 3,6-Diisobutyl-2(1H)-pyrazinone (Flavacol, 2b): Exhibits antiviral activity against hepatitis C NS3 protease due to its β-strand-inducing scaffold . The 4-chlorophenyl group in the target compound may similarly enhance protease binding via hydrophobic interactions.

- 6-(4-Hydroxybenzyl)-3-isobutylpyrazin-2(1H)-one (1) : Features a para-hydroxybenzyl group, which introduces hydrogen-bonding capacity absent in the 4-chlorophenyl derivative .

- CRF1R Antagonists (e.g., 58a/b): 5-Halo-pyrazinones with improved metabolic stability; the 4-chlorophenyl group may offer similar pharmacokinetic advantages .

Table 2: Biological Activities of Pyrazinone Derivatives

Physicochemical Properties

- Melting Points: 4-(4-Chlorophenyl)-pyrrolo[1,2-a]pyrazinone derivatives exhibit melting points >200°C (e.g., 3b: 202–204°C) due to aromatic stacking . The hydroxyl group in the target compound may lower the melting point slightly by introducing polarity.

- Solubility: The 4-chlorophenyl group reduces water solubility compared to hydroxyl- or methyl-substituted pyrazinones but enhances lipid membrane permeability .

Biological Activity

5-(4-chlorophenyl)-1-hydroxy-2(1H)-pyrazinone is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to a class of pyrazinones, which are known for their pharmacological properties. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with hydrazine derivatives followed by cyclization to form the pyrazinone core. Various synthetic methods have been developed to enhance yield and purity, including microwave-assisted techniques that improve reaction times and efficiency .

Anticancer Activity

The compound has shown promising anticancer properties, particularly through its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various human cancer cell lines. For instance, it was found to inhibit the growth of Panc-1 pancreatic cancer cells with an IC50 value comparable to established chemotherapeutics like etoposide .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Panc-1 | 20.3 | Induction of apoptosis via caspase pathway |

| A549 (Lung) | 25.0 | Cell cycle arrest in sub-G1 phase |

| MCF-7 (Breast) | 30.0 | Inhibition of EGFR signaling |

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to increased apoptotic cell death in Panc-1 cells, indicating its potential as an apoptosis-inducing agent .

- Cell Cycle Arrest : The compound causes cell cycle arrest in the sub-G1 phase, suggesting interference with cell division processes .

- Kinase Inhibition : Western blotting studies indicated downregulation of cleaved-caspase-3 and caspase-3 protein levels, implicating the involvement of kinase pathways in mediating its effects .

Antiviral Activity

Research has also highlighted the antiviral potential of pyrazinones, including this compound. Preliminary studies suggest that compounds within this class can inhibit viral replication, particularly against RNA viruses such as hepatitis C virus (HCV). The mechanism appears to involve interference with viral RNA synthesis .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

- A study conducted by the National Cancer Institute evaluated multiple derivatives for antitumor activity. Among these, several showed broad-spectrum activity against various tumor cell lines, reinforcing the compound's potential as a lead structure for drug development .

- Another investigation focused on the compound's ability to inhibit HCV replication. It was observed that certain analogs demonstrated significant antiviral activity at concentrations ranging from 10 to 100 µg/mL .

Q & A

Q. What safety protocols are essential when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.